(R)-3-Boc-amino-butylamine
CAS No.: 170367-69-8
Cat. No.: VC21091646
Molecular Formula: C9H20N2O2
Molecular Weight: 188.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170367-69-8 |
|---|---|
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-4-aminobutan-2-yl]carbamate |
| Standard InChI | InChI=1S/C9H20N2O2/c1-7(5-6-10)11-8(12)13-9(2,3)4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 |
| Standard InChI Key | JOFFSNZHLGGAJC-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@H](CCN)NC(=O)OC(C)(C)C |
| SMILES | CC(CCN)NC(=O)OC(C)(C)C |
| Canonical SMILES | CC(CCN)NC(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
Basic Properties
(R)-3-Boc-amino-butylamine (CAS: 170367-69-8) is a chiral amino compound with the molecular formula C9H20N2O2 and a molecular weight of 188.27 g/mol . Also known as tert-butyl (R)-(4-aminobutan-2-yl)carbamate, this compound features a tert-butyloxycarbonyl (Boc) protected secondary amine group and a free primary amine . The compound exists as a liquid at standard conditions and exhibits specific optical rotation with [α]D= -5.5 ± 1º (C=1 in CH3OH) .
Table 1: Chemical Identifiers and Physical Properties of (R)-3-Boc-amino-butylamine
| Property | Value |
|---|---|
| Chemical Name | (R)-3-Boc-amino-butylamine / tert-butyl (R)-(4-aminobutan-2-yl)carbamate |
| CAS Number | 170367-69-8 |
| Molecular Formula | C9H20N2O2 |
| Molecular Weight | 188.27 g/mol |
| Physical State | Liquid |
| Optical Rotation | [α]D= -5.5 ± 1º (C=1 in CH3OH) |
| SMILES | NCCC@HC |
| InChIKey | JOFFSNZHLGGAJC-SSDOTTSWSA-N |
Structural Characteristics
The structure of (R)-3-Boc-amino-butylamine features a four-carbon chain with two nitrogen atoms - one primary amine at the terminal position and one secondary amine at the third carbon position, which is protected with a tert-butyloxycarbonyl (Boc) group . The third carbon is also a stereogenic center with the R absolute configuration, which means that the amino group and the methyl substituent are arranged in a specific three-dimensional orientation .
The Boc protecting group consists of a carbonyl group connected to a tert-butoxy group, providing stability while being selectively removable under acidic conditions. This protecting group strategically renders the secondary amine less nucleophilic and provides stability against bases, which is critical for controlled reactivity in various synthetic applications. The R configuration at the stereogenic center is crucial for the compound's applications, particularly in pharmaceutical development where stereochemistry often plays a vital role in determining biological activity.
Applications in Scientific Research
Pharmaceutical Development
(R)-3-Boc-amino-butylamine serves as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders . Its chiral nature allows for the creation of drugs with specific biological activities, which is essential for compounds that interact with stereoselective biological targets. The compound provides a convenient building block with controlled stereochemistry, which is crucial for developing pharmaceuticals where spatial arrangement plays a critical role in drug-receptor interactions.
The versatility of this compound in pharmaceutical synthesis stems from several factors:
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It offers a protected secondary amine that can be selectively deprotected when needed
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The free primary amine provides a reactive site for further functionalization
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The defined stereochemistry allows for the creation of compounds with specific three-dimensional structures
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Its stability makes it suitable for multi-step synthesis sequences common in drug development
Peptide Chemistry
In peptide synthesis, (R)-3-Boc-amino-butylamine serves as a protecting group for amines, facilitating selective modification of amino acids during the production of peptides . This is crucial for producing peptides with precise structures and functions, which is essential in both research and therapeutic contexts. The compound can be used to:
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Introduce unnatural amino acid units into peptides
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Create branched peptide structures
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Modify peptide termini for improved stability or function
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Develop peptide analogs with specific conformational constraints
The incorporation of this compound into peptide synthesis workflows allows for greater structural diversity and fine-tuning of peptide properties, which can lead to improved therapeutic candidates or more effective research tools.
Bioconjugation
The compound is valuable in bioconjugation techniques, allowing researchers to attach biomolecules to surfaces or other molecules, thereby enhancing drug delivery systems and potentially improving therapeutic efficacy . Specific applications include:
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Development of linkers for antibody-drug conjugates
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Creation of functionalized surfaces for biological applications
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Synthesis of labeled biomolecules for tracking or detection
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Formation of biocompatible interfaces between materials and biological systems
These bioconjugation applications leverage the compound's bifunctional nature, with the primary amine serving as a reactive handle for conjugation while the Boc-protected amine can be later deprotected for subsequent reactions.
Material Science
In material science, (R)-3-Boc-amino-butylamine is used in the development of polymers and coatings that require specific functional groups for enhanced performance . This includes applications in advanced materials with tailored properties such as:
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Chiral polymers with specific recognition properties
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Functionalized surfaces with controlled reactivity
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Materials with improved adhesion characteristics
The ability to introduce both chirality and specific functional groups makes this compound valuable for creating materials with precisely defined properties at the molecular level.
Related Compounds and Derivatives
Enantiomeric Counterpart
The S enantiomer, (S)-3-BOC-AMINO-BUTYLAMINE (CAS: 176982-57-3), differs from the R form primarily in the spatial arrangement of substituents at the stereogenic center . While the chemical reactivity of both enantiomers is generally similar, their interactions with biological systems can differ significantly due to the chiral nature of many biological receptors and enzymes. In pharmaceutical applications, this difference can lead to vastly different biological activities, which underscores the importance of enantiomeric purity in pharmaceutical research.
Salt Forms and Structural Analogs
A notable derivative is the hydrochloride salt of (R)-3-Boc-amino-butylamine (CAS: 2718120-92-2), which has the molecular formula C9H21ClN2O2 and a molecular weight of 224.73 g/mol . This salt form may offer advantages in terms of stability, solubility, or handling properties compared to the free base.
Other structurally related compounds include:
These compounds share the common feature of a Boc-protected amine with defined stereochemistry, but differ in their additional functional groups, providing a family of related building blocks for various synthetic applications.
| Supplier | Purity | Available Quantities | Product Identifier |
|---|---|---|---|
| Chem-Impex | Research grade | Not specified | 19632 |
| Vulcanchem | Research grade | Not specified | VC21091646 |
| Sobekbio Biosciences | 95% | 50mg - 1g | AG00ABCO |
| Chemblocks | 95% | 0.1g, 0.25g, 1g | CB02270 |
| Santa Cruz Biotechnology | Not specified | Not specified | Not specified |
| Shanghai Yuanye Bio-Technology | Not specified | Not specified | Not specified |
Synthesis and Chemical Reactivity
Reactivity Profile
The chemical reactivity of (R)-3-Boc-amino-butylamine is primarily governed by the presence of the free primary amine group and the Boc-protected secondary amine. Key reactions include:
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Nucleophilic reactions: The primary amine can participate in various nucleophilic reactions, including acylation, alkylation, and conjugate additions
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Peptide coupling: The primary amine can react with activated carboxylic acids to form amide bonds
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Reductive amination: The primary amine can undergo reductive amination with aldehydes or ketones
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Boc deprotection: Under acidic conditions (typically TFA or HCl in organic solvents), the Boc group can be removed to reveal the secondary amine
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Formation of salts: The primary amine can form salts with various acids, including hydrochloride salts
This diverse reactivity profile makes (R)-3-Boc-amino-butylamine a versatile building block in organic synthesis, particularly in the development of complex molecules with defined stereochemistry.
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